molecular formula C9H18 B095280 trans-2,2-Dimethyl-3-heptene CAS No. 19550-75-5

trans-2,2-Dimethyl-3-heptene

Cat. No.: B095280
CAS No.: 19550-75-5
M. Wt: 126.24 g/mol
InChI Key: BQOCYCICSYUPRF-BQYQJAHWSA-N
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Description

trans-2,2-Dimethyl-3-heptene: is an organic compound with the molecular formula C9H18 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning the substituents on the double bond are on opposite sides. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Chemistry:

  • Used as a starting material in organic synthesis to prepare more complex molecules.
  • Serves as a model compound in studying stereoisomerism and reaction mechanisms.

Biology and Medicine:

  • Investigated for its potential use in the synthesis of biologically active compounds.
  • Used in the study of enzyme-catalyzed reactions involving alkenes.

Industry:

  • Employed in the production of specialty chemicals and intermediates.
  • Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Alcohols: One common method to synthesize trans-2,2-Dimethyl-3-heptene is through the dehydration of the corresponding alcohol, 2,2-dimethyl-3-heptanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid under elevated temperatures.

    Elimination Reactions: Another method involves the elimination of hydrogen halides from 2,2-dimethyl-3-heptyl halides using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,2-Dimethyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids like m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alkane, 2,2-dimethylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: It can participate in halogenation reactions where the double bond reacts with halogens like bromine or chlorine to form dihalides.

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid, room temperature.

    Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.

    Substitution: Bromine or chlorine, room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: 2,2-Dimethylheptane.

    Substitution: Dihalides.

Mechanism of Action

The mechanism by which trans-2,2-Dimethyl-3-heptene exerts its effects in chemical reactions involves the interaction of the double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the electron-rich double bond. Pathways involved in its reactions include addition, elimination, and substitution mechanisms, depending on the nature of the reagents and conditions used.

Comparison with Similar Compounds

    cis-2,2-Dimethyl-3-heptene: The cis isomer of the compound, where the substituents on the double bond are on the same side.

    2,2-Dimethyl-3-hexene: A similar compound with a shorter carbon chain.

    2,2-Dimethyl-3-octene: A similar compound with a longer carbon chain.

Uniqueness:

  • The trans configuration of trans-2,2-Dimethyl-3-heptene results in different physical and chemical properties compared to its cis isomer, such as boiling point and reactivity.
  • The specific positioning of the double bond and the methyl groups makes it a valuable compound for studying stereochemistry and reaction mechanisms.

Properties

IUPAC Name

(E)-2,2-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOCYCICSYUPRF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880821
Record name 2,2-dimethyl-3-heptene trans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-75-5
Record name (3E)-2,2-Dimethyl-3-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2,2-Dimethylhept-3-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-dimethyl-3-heptene trans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2,2-dimethylhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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